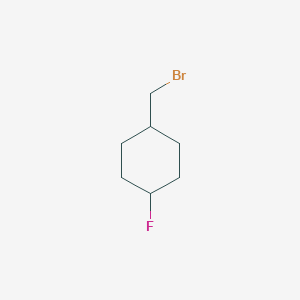

1-(Bromomethyl)-4-fluorocyclohexane

Description

Significance of Monosubstituted and Disubstituted Cyclohexane (B81311) Scaffolds in Synthetic Design

The cyclohexane ring is not merely a passive hydrocarbon framework; it is a conformationally dynamic scaffold that allows for precise spatial arrangement of functional groups. In monosubstituted cyclohexanes, a rapid equilibrium exists between two chair conformations, with the substituent preferring the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.orgutexas.edumasterorganicchemistry.com This preference, quantified by conformational energy values (A-values), is a guiding principle in synthetic design. masterorganicchemistry.com

Disubstituted cyclohexanes introduce a higher level of complexity and utility. The relative orientation of the two substituents (cis or trans) is fixed, but each isomer exists as a pair of interconverting chair conformers. libretexts.org By choosing the substitution pattern (1,2-, 1,3-, or 1,4-) and the identity of the substituents, chemists can lock the ring into a preferred conformation, thereby controlling the three-dimensional shape of the molecule and influencing its reactivity and biological interactions. libretexts.org These scaffolds are fundamental in creating structurally diverse molecules, from pharmaceuticals to materials science. libretexts.orgyoutube.com

Impact of Halogen Substituents on Molecular Reactivity and Stereochemical Control in Cycloalkanes

Halogen atoms significantly modulate the properties of cyclohexane rings. The reactivity of a carbon-halogen (C-X) bond is inversely related to its strength, which decreases down the periodic table from fluorine to iodine (C-F > C-Cl > C-Br > C-I). libretexts.org Consequently, iodo- and bromo-alkanes are more reactive in nucleophilic substitution and elimination reactions than their fluoro- and chloro-analogues.

Stereochemistry plays a critical role in the reactions of halocyclohexanes. For a bimolecular elimination (E2) reaction to occur, the leaving group (halogen) and a hydrogen atom on an adjacent carbon must be oriented anti-periplanar to one another. youtube.comchemistrysteps.com In a cyclohexane chair conformation, this geometric requirement means both groups must be in axial positions. libretexts.orgslideshare.net Similarly, bimolecular nucleophilic substitution (SN2) reactions proceed most efficiently via a backside attack, which is sterically more accessible when the leaving group occupies an axial position. slideshare.netspcmc.ac.in Therefore, the conformational equilibrium of a halocyclohexane directly impacts its reaction pathways and rates, providing a mechanism for stereochemical control. pearson.comyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDCPJATJOCVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784609-74-0 | |

| Record name | 1-(bromomethyl)-4-fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Fluorocyclohexane

Elimination Reactions from the Cyclohexane (B81311) Ring

Elimination reactions, which form alkenes, often compete with substitution reactions. masterorganicchemistry.com The two primary elimination mechanisms are E1 and E2. libretexts.org For 1-(bromomethyl)-4-fluorocyclohexane, the leaving group is on a methyl group attached to the ring, not on the ring itself. This structural feature makes standard elimination reactions to form a cyclohexene (B86901) ring highly improbable.

A standard E2 elimination requires a base to abstract a proton from a carbon atom beta (adjacent) to the carbon bearing the leaving group. libretexts.org In this molecule, the beta-carbon is the C1 carbon of the cyclohexane ring. An E2 reaction would require a base to remove a proton from C1 while the C-Br bond breaks, which is not a viable pathway.

The most stringent requirement for E2 reactions in cyclohexane systems is stereochemical: the beta-proton and the leaving group must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comkhanacademy.org This means both groups must be in axial positions on adjacent carbons, one pointing up and one pointing down. libretexts.orgfiveable.me Since the bromomethyl group is not directly on the ring, this geometric requirement for forming a double bond within the ring cannot be met.

While a direct elimination from the ring is not feasible, other elimination-type processes could theoretically occur under forcing conditions with a strong, sterically hindered base (like potassium tert-butoxide). Such a base might favor elimination over the sterically hindered SN2 reaction. uci.edu However, the likely outcome would be an E2 reaction involving the abstraction of a proton from the methyl group itself, leading to the formation of a highly reactive carbene intermediate. This is generally a minor and less common reaction pathway compared to nucleophilic substitution for primary halides. The competition between substitution and elimination is primarily dictated by the nature of the nucleophile/base and the substrate structure. For a primary, sterically hindered halide like this compound, SN2 reactions with good nucleophiles that are weak bases (e.g., CN⁻, N₃⁻) will dominate. With strong, unhindered bases (e.g., OEt⁻), a mixture of SN2 and some E2 product may be observed, though SN2 is still expected to be major. uci.edu

E1 Pathways and Regioselectivity

Elimination reactions proceeding through a unimolecular (E1) pathway involve the formation of a carbocation intermediate. In the case of this compound, the departure of the bromide leaving group would lead to a primary carbocation. However, primary carbocations are notoriously unstable. It is therefore highly probable that a Wagner-Meerwein rearrangement would occur, involving a 1,2-hydride shift from the cyclohexane ring to the exocyclic methylene (B1212753) carbon. wikipedia.orgncert.nic.inwikipedia.org This rearrangement would generate a more stable tertiary carbocation on the cyclohexane ring.

The subsequent deprotonation to form the alkene can, in theory, occur from adjacent carbons. According to Zaitsev's rule, the most stable, more substituted alkene is generally the major product in E1 reactions. libretexts.org Therefore, elimination would be expected to favor the formation of 1-fluoro-4-methylcyclohex-1-ene. The regioselectivity is dictated by the stability of the resulting alkene, and the trigonal planar geometry of the carbocation intermediate removes the strict stereochemical constraints seen in E2 reactions. libretexts.org

Table 1: Predicted Products of E1 Elimination of this compound

| Starting Material | Intermediate | Predicted Major Product | Predicted Minor Product |

| This compound | Tertiary carbocation (post-rearrangement) | 1-Fluoro-4-methylcyclohex-1-ene | 4-Fluoro-1-methylenecyclohexane |

E2 Pathways and Stereospecificity, including Anti-Periplanar Requirements

The bimolecular elimination (E2) reaction is a concerted process that requires a specific geometric arrangement of the leaving group and the proton being abstracted. This arrangement is known as anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the C-C bond and in the same plane. masterorganicchemistry.comkhanacademy.orgchemistrysteps.com In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. libretexts.orglibretexts.orgyoutube.com

For this compound, the bromomethyl group is on a primary carbon, which is generally amenable to E2 reactions. The β-hydrogens are on the cyclohexane ring at the C1 position. For the E2 reaction to proceed, a strong, sterically unhindered base would abstract a proton from the C1 position that is anti-periplanar to the bromine atom. This would lead to the formation of 4-fluoro-1-methylidenecyclohexane. The stereospecificity of the E2 reaction is absolute; only the product from the anti-periplanar arrangement can form. organic-chemistry.org

The conformational equilibrium of the cyclohexane ring will play a crucial role. The fluorine atom at the C4 position will influence the preferred chair conformation. While fluorine is a relatively small substituent, its electronegativity can lead to dipole-dipole interactions that affect conformational energies. The chair conformation that places the bulky bromomethyl group in an equatorial position is likely to be more stable. However, for the E2 reaction to occur from the ring hydrogen, a conformation where this hydrogen is axial is necessary.

Competition Between Substitution and Elimination Processes

The reaction of this compound with a nucleophile or base can lead to a mixture of substitution (SN1, SN2) and elimination (E1, E2) products. The outcome of this competition is influenced by several factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Condition | Favored Pathway | Predicted Major Product(s) |

| Strong, unhindered nucleophile (e.g., I⁻, CN⁻) | SN2 | 1-Iodo(or cyano)methyl-4-fluorocyclohexane |

| Strong, bulky base (e.g., t-BuOK) | E2 | 4-Fluoro-1-methylidenecyclohexane |

| Weak nucleophile/weak base (e.g., H₂O, ROH), heat | SN1/E1 | Mixture of substitution and elimination products |

Advanced Organic Transformations of the Bromomethyl and Fluoro Functionalities

The two halogen atoms in this compound offer distinct opportunities for further synthetic modifications.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromomethyl group, being a primary alkyl bromide, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.orgjyu.fi This reaction would involve the coupling of the alkyl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method provides a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the exocyclic position. The reactivity in Suzuki-Miyaura coupling for alkyl halides generally follows the trend I > Br > Cl, making the bromomethyl group a suitable electrophile. organic-chemistry.org

Reductions and Oxidations Affecting Halogenated Centers

The bromomethyl group can be readily reduced to a methyl group using various reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgacs.orguop.edu.pkchemistnotes.com The C-F bond is generally much stronger and less reactive towards these reducing agents, allowing for selective reduction of the C-Br bond.

Oxidation of the primary alkyl bromide can be more challenging. Direct oxidation to an aldehyde or carboxylic acid is possible but often requires specific reagents to avoid side reactions. organic-chemistry.orgorganic-chemistry.org For instance, oxidation with dimethyl sulfoxide (B87167) (DMSO) based methods (like the Swern or Moffatt oxidation) could potentially yield the corresponding aldehyde, 4-fluorocyclohexanecarbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) would likely lead to the carboxylic acid, 4-fluorocyclohexanecarboxylic acid.

Rearrangement Reactions

As mentioned in the context of E1 reactions, carbocationic intermediates derived from this compound are prone to Wagner-Meerwein rearrangements. wikipedia.orgncert.nic.inwikipedia.org If a carbocation is formed at the exocyclic carbon (for instance, under SN1 conditions or through the action of a Lewis acid), a 1,2-hydride shift from the cyclohexane ring is expected to generate a more stable tertiary carbocation on the ring. This rearrangement can lead to the formation of products with a different carbon skeleton than the starting material. The propensity for such rearrangements must be considered when designing reactions that may involve carbocationic intermediates.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 1-(Bromomethyl)-4-fluorocyclohexane was found in the conducted research.

No experimental ¹³C NMR data for this compound was found in the conducted research.

No experimental ¹⁹F NMR data for this compound was found in the conducted research.

No experimental VT-NMR data for this compound was found in the conducted research. nih.gov

Vibrational Spectroscopy

No experimental IR spectroscopic data for this compound was found in the conducted research.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy, a technique sensitive to the polarizability of molecular bonds, offers a complementary perspective to infrared spectroscopy for observing vibrational modes. For this compound, the Raman spectrum is expected to be rich with information regarding the carbon-halogen bonds and the cyclohexane (B81311) ring vibrations.

The C-Br and C-F stretching vibrations are anticipated to be prominent features in the Raman spectrum. The C-Br stretch typically appears in the region of 500-680 cm⁻¹, while the C-F stretch is expected at a higher wavenumber, generally between 1000 and 1400 cm⁻¹. The exact positions of these bands would be influenced by the conformation of the molecule (i.e., whether the substituents are in axial or equatorial positions).

Predicted Raman Shift Ranges for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-Br Stretch | 500 - 680 | Strong |

| C-F Stretch | 1000 - 1400 | Medium to Strong |

| Cyclohexane Ring Breathing | ~800 (shifted from 802) | Strong, Sharp |

| C-C Stretching | 800 - 1200 | Medium |

| CH₂ Scissoring | 1440 - 1465 | Medium |

| CH₂ Twisting and Wagging | 1150 - 1350 | Weak to Medium |

Note: This is a predictive table based on characteristic group frequencies. Actual values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which then undergoes fragmentation.

The molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₇H₁₂BrF). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds. The C-Br bond is significantly weaker than the C-F and C-C bonds, making the loss of a bromine radical a highly probable fragmentation pathway. This would result in a significant peak at [M-Br]⁺. Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br), leading to a fluorocyclohexyl cation. The fragmentation of the cyclohexane ring itself can also occur, leading to a series of smaller fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment Ion | Comments |

| 194/196 | [C₇H₁₂BrF]⁺ | Molecular ion (M⁺) peak with characteristic 1:1 ratio for bromine isotopes. |

| 115 | [C₇H₁₂F]⁺ | Loss of a bromine radical ([M-Br]⁺). Expected to be a prominent peak. |

| 101 | [C₆H₁₀F]⁺ | Loss of a bromomethyl radical ([M-CH₂Br]⁺). |

| 81 | [C₆H₉]⁺ | Loss of HF from the [C₆H₁₀F]⁺ fragment. |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexane ring cleavage. |

Note: This table presents a plausible fragmentation pattern. The relative abundances of the peaks would depend on the ionization energy.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For this compound, this technique could unambiguously determine the stereochemistry (cis or trans) and the preferred conformation of the cyclohexane ring.

It is well-established that cyclohexane and its derivatives predominantly adopt a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane, the substituents can be in either axial or equatorial positions. The relative stability of the conformers is dictated by the steric bulk of the substituents, with larger groups preferentially occupying the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. spcmc.ac.infiveable.melibretexts.org

For the trans isomer of this compound, two chair conformations are possible: one with both the fluorine and bromomethyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable.

For the cis isomer, both chair conformations would have one substituent in an axial position and the other in an equatorial position. The equilibrium would favor the conformer where the sterically bulkier bromomethyl group occupies the equatorial position, and the smaller fluorine atom is in the axial position.

A detailed X-ray crystallographic study would provide precise measurements of the C-F, C-Br, and C-C bond lengths, as well as the C-C-C bond angles within the cyclohexane ring, which are expected to be close to the ideal tetrahedral angle of 109.5° but may show slight distortions due to the presence of the substituents.

Predicted Geometric Parameters for the Most Stable Conformer of trans-1-(Bromomethyl)-4-fluorocyclohexane (diequatorial)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length (Å) | C-F | ~1.38 |

| Bond Length (Å) | C-C(H₂Br) | ~1.54 |

| Bond Length (Å) | C-Br | ~1.94 |

| Bond Angle (°) | F-C-C | ~109.5 |

| Bond Angle (°) | Br-C-H | ~109.5 |

| Ring C-C-C Angle (°) | C-C-C | ~111 |

Note: These are predicted values based on standard bond lengths and angles and may be refined by actual experimental data.

Conformational Analysis of 1 Bromomethyl 4 Fluorocyclohexane

Chair Conformation and Ring Flipping Dynamics

The cyclohexane (B81311) ring in 1-(bromomethyl)-4-fluorocyclohexane predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. libretexts.org In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5 degrees. libretexts.orgutexas.edu

The molecule is not static; it undergoes a rapid process known as ring flipping, where one chair conformation converts into another. libretexts.orgmasterorganicchemistry.comchemistrysteps.com During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.comchemistrysteps.com These two chair conformers are in a state of dynamic equilibrium. masterorganicchemistry.com The transition between them involves higher-energy intermediate conformations, such as the "half-chair" and "boat" conformations. libretexts.orgutexas.edu The energy barrier for this interconversion in a substituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com

Diastereomeric and Stereoisomeric Relationships

This compound can exist as cis and trans diastereomers. pressbooks.pub

Cis isomer: The bromomethyl and fluoro substituents are on the same side of the cyclohexane ring. In a chair conformation, this would mean one substituent is axial and the other is equatorial. pressbooks.pub A ring flip would interconvert these positions, resulting in a different chair conformer that also has one axial and one equatorial substituent. These two conformers are not identical and will have different energies depending on which substituent is axial.

Trans isomer: The bromomethyl and fluoro substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both substituents are axial (diaxial) and one where both are equatorial (diequatorial). pressbooks.pubchegg.com

The diequatorial conformer of the trans isomer is generally expected to be significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions for both bulky groups. pressbooks.pubyoutube.com The cis isomer will have an intermediate stability, as it always has one substituent in the less favored axial position. pressbooks.pub These cis and trans isomers are stereoisomers but not enantiomers (non-superimposable mirror images), as the molecule is achiral due to a plane of symmetry in the most stable conformations.

Conformational Landscape and Energy Minima

The conformational landscape of this compound is characterized by several energy minima corresponding to the different stable chair conformations. The relative energies of these minima determine the equilibrium population of each conformer.

For the trans isomer, the diequatorial conformer represents a deep energy minimum, making it the most stable and predominant conformation. The diaxial conformer is a higher energy minimum.

For the cis isomer, there are two energy minima corresponding to the two chair conformations. The conformer with the larger bromomethyl group in the equatorial position and the smaller fluorine atom in the axial position will be the lower energy minimum and thus more populated at equilibrium. The conformer with the axial bromomethyl group will be a higher energy minimum.

The energy differences between these conformers can be estimated by considering the A-values of the substituents. For the trans isomer, the energy difference between the diequatorial and diaxial forms would be the sum of the A-values of the bromomethyl and fluoro groups. For the cis isomer, the energy difference between the two conformers would be the difference in their A-values.

Solvent Polarity Effects on Conformational Preferences

In the case of this compound, the C-F and C-Br bonds are both polar. In the diaxial conformation of the trans isomer, the bond dipoles are opposed, leading to a smaller net dipole moment. In the diequatorial conformation, the dipoles are not directly opposed and will result in a larger net dipole moment. Therefore, increasing the solvent polarity would be expected to further stabilize the diequatorial conformer.

For the cis isomer, the relative orientation of the bond dipoles in the two chair conformers will determine which one has a larger net dipole moment. The conformer with the larger dipole moment will be more stabilized by a polar solvent. Electronic effects, such as the anomeric effect, are known to diminish in more polar solvents. nih.gov Similarly, electrostatic interactions like NCHBs can be attenuated by solvents that can screen the interacting charges. nih.gov This could lead to a shift in the conformational equilibrium towards the conformer favored by steric effects (equatorial) in more polar environments.

Computational and Theoretical Investigations of 1 Bromomethyl 4 Fluorocyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico techniques solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic features with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. chegg.com The process of geometry optimization with DFT involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure. nih.gov This is an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that minimizes these forces until a stationary point is reached. nih.gov

For 1-(bromomethyl)-4-fluorocyclohexane, DFT would be used to determine the precise bond lengths, bond angles, and dihedral angles for its various conformers (e.g., cis and trans isomers, with substituents in axial or equatorial positions). Functionals such as B3LYP, PBE0, or ωB97X-D are commonly employed for such tasks, often paired with basis sets like 6-31G(d) or the more extensive def2-TZVP to achieve reliable results. chegg.compdx.edu

Once the geometries are optimized, DFT is used to calculate key electronic properties. These properties provide insight into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, revealing the partial atomic charges on the fluorine, bromine, and carbon atoms, and offers a detailed picture of hyperconjugative interactions that may contribute to conformational stability.

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure for each conformer (e.g., chair, boat). | B3LYP/6-31G(d,p) |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. | PBE0/def2-TZVP |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution to predict sites for nucleophilic/electrophilic attack. | ωB97X-D/aug-cc-pVDZ |

| NBO Charges | Quantifies the partial charge on each atom, explaining polarity and electrostatic interactions. | B3LYP/6-311+G(d,p) |

For situations demanding higher accuracy, particularly for energy calculations, ab initio (from first principles) methods are employed. These methods are more computationally intensive than DFT but provide benchmark-quality results.

Møller-Plesset Perturbation Theory (MP2): As the simplest ab initio method to include electron correlation, MP2 offers a significant improvement over the Hartree-Fock (HF) method. It is often used to refine energies and investigate non-covalent interactions, which are important in halogenated compounds. For molecules like cyclohexane (B81311), MP2 has been used to obtain accurate structural information. spectrumchemical.com

Coupled Cluster (CC) Theory: Coupled Cluster theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for single-reference systems. fishersci.co.uk While its computational cost restricts its use to smaller molecules or for single-point energy calculations on geometries optimized at a lower level of theory (like DFT or MP2), it serves as a crucial benchmark. It is invaluable for validating the accuracy of less computationally demanding methods. researchgate.net For this compound, CCSD(T) calculations would provide definitive relative energies between its different conformers.

A primary application of computational chemistry to this compound is the analysis of its conformational isomers. The cyclohexane ring exists predominantly in a chair conformation, and the two substituents (–F and –CH2Br) can be in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, within each, different conformers that can interconvert via ring-flipping.

The relative stability of these conformers is determined by steric and electronic effects. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. utexas.edu The energetic cost of placing a substituent in an axial position is known as its "A-value." For disubstituted cyclohexanes, the most stable conformation is typically the one that places the largest group in the equatorial position. libretexts.orgpressbooks.pub

For trans-1-(bromomethyl)-4-fluorocyclohexane, the two chair conformers would be the diequatorial (F-eq, CH2Br-eq) and the diaxial (F-ax, CH2Br-ax). The diequatorial form is expected to be significantly more stable. For the cis isomer, both chair conformers would have one axial and one equatorial group. The equilibrium will favor the conformer where the sterically bulkier bromomethyl group is equatorial and the smaller fluorine atom is axial.

| Substituent | A-Value (kcal/mol) | Implication for Conformational Preference |

|---|---|---|

| -F (Fluoro) | ~0.25 - 0.38 | Small preference for the equatorial position. |

| -Br (Bromo) | ~0.48 - 0.62 | Moderate preference for the equatorial position. |

| -CH₃ (Methyl) | ~1.70 | Strong preference for the equatorial position. |

| -CH₂Br (Bromomethyl) | ~1.75 - 1.80 (Estimated) | Strong preference for the equatorial position, similar to or slightly larger than methyl. |

Note: A-values can vary slightly depending on the experimental or computational method used. The value for -CH₂Br is an estimate based on related groups.

Benchmarking studies are essential to validate which computational methods provide the most accurate conformational energies when compared to high-level theory like CCSD(T) or experimental data. researchgate.net Such studies often reveal that while DFT functionals can provide excellent geometries, they may differ in their accuracy for relative energies. For halogenated compounds, functionals with long-range corrections (like ωB97X-D) or higher exact exchange (like M06-2X) often perform better. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum chemical calculations are ideal for studying individual molecules, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions in a condensed phase (e.g., in a solvent).

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. arxiv.org An MD simulation requires a force field to define the potential energy of the system. For this compound, MD simulations would be used to:

Sample Conformational Space: MD can simulate the dynamic interconversion between different chair and boat conformations, providing insight into the energy barriers of ring-flipping and the populations of different conformers at a given temperature. nih.gov

Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (like water or an organic solvent), MD can reveal how intermolecular interactions with the solvent affect conformational preferences and dynamics.

Determine Thermodynamic Properties: Simulations can be used to calculate properties such as density, enthalpy of vaporization, and solvation free energy, which can be compared with experimental data to validate the underlying force field. ethz.ch

Enhanced sampling techniques, such as accelerated molecular dynamics, can be used to overcome high energy barriers and observe rare events, like the chair-to-chair interconversion of the cyclohexane ring, within accessible simulation times. nih.gov

The accuracy of MD simulations is critically dependent on the quality of the force field. mdpi.com Standard force fields like GAFF (General Amber Force Field), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM are widely used, but their parameters may not always be optimal for specific classes of molecules like polyhalogenated alkanes. researchgate.netnih.govdatapdf.com

Developing and validating a force field for this compound involves several challenges:

Halogen Bonding: The bromine atom in the bromomethyl group has a region of positive electrostatic potential (a "sigma-hole") opposite the C-Br bond, allowing it to act as a halogen bond donor. nih.gov Standard force fields, which use a single point charge on the halogen, often fail to capture this anisotropic charge distribution. Advanced models may incorporate a positively charged virtual particle to better represent this interaction. nih.gov

Parameterization: Torsional parameters (dihedral angles) governing rotation around the C-C and C-CH2Br bonds must be accurately parameterized, typically by fitting to high-level ab initio potential energy scans. researchgate.netdatapdf.com Lennard-Jones parameters, which describe van der Waals interactions, are optimized to reproduce experimental data for bulk properties like liquid density and enthalpy of vaporization. ethz.ch

Validation involves testing the force field's ability to reproduce a wide range of experimental data or high-level quantum chemical results that were not used during the parameterization process. For halogenated alkanes, this includes comparing simulated liquid properties, conformational energy profiles, and interaction energies with experimental values. nih.gov

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For this compound, understanding its electronic structure is key to predicting how it will interact with other chemical species and how it will respond to external stimuli.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electron density. wikipedia.org These charge distributions are crucial for predicting sites of electrophilic or nucleophilic attack. In this compound, the electronegative fluorine and bromine atoms are expected to draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the carbon atoms to which they are attached.

Electron density mapping offers a visual representation of these charge distributions. researchgate.nethod4.net For this compound, these maps would likely show high electron density localized around the fluorine and bromine atoms. Conversely, regions of lower electron density, indicating electrophilic sites, would be expected around the C-Br and C-F bonds. Visualizing the changes in electron density during a simulated reaction can reveal the flow of electrons as bonds are broken and formed. nih.govresearchgate.net This approach helps to predict the most probable pathways for chemical reactions involving this compound. nih.gov For instance, the analysis of electron density changes can highlight the weakening of the C-Br bond and the formation of a new bond at the bromomethyl group, which is a common reaction pathway for this type of compound.

A hypothetical Mulliken charge distribution for the key atoms in this compound is presented in the table below. The exact values would be determined through specific computational calculations.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| F | -0.35 |

| C4 (attached to F) | +0.30 |

| Br | -0.15 |

| C7 (in CH2Br) | -0.05 |

| C1 (attached to CH2Br) | +0.10 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive. numberanalytics.com

For this compound, the HOMO is likely to be localized on the bromine atom, due to its lone pair electrons. The LUMO, on the other hand, is expected to be associated with the antibonding orbital of the C-Br bond (σ*C-Br). This arrangement suggests that the molecule would be susceptible to nucleophilic attack at the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. The analysis of the shapes and energies of these frontier orbitals can predict the regioselectivity and stereoselectivity of reactions. researchgate.netrsc.org

The table below presents hypothetical energy values for the HOMO, LUMO, and the HOMO-LUMO gap of this compound.

| Parameter | Hypothetical Energy Value (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 11.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgbibliotekanauki.pl It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals that align with Lewis structures. materialsciencejournal.org This method is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. researchgate.netrsc.org

In this compound, NBO analysis can reveal stabilizing hyperconjugative interactions. For example, electron density from a C-H or C-C sigma (σ) bonding orbital in the cyclohexane ring could delocalize into the antibonding sigma-star (σ*) orbital of the C-F or C-Br bonds. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates their contribution to the molecule's stability. materialsciencejournal.org

NBO analysis is also employed to investigate steric effects. researchgate.net By examining the exchange energy between filled NBOs, it is possible to quantify the repulsive steric interactions between different parts of the molecule. researchgate.net This is particularly relevant for understanding the conformational preferences of the substituted cyclohexane ring. The interplay between stabilizing hyperconjugative effects and destabilizing steric repulsions determines the most stable conformation of this compound. rsc.org

The following table provides examples of potential hyperconjugative interactions and their hypothetical stabilization energies in this compound.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |

|---|---|---|

| σ(C-H) | σ(C-F) | 2.5 |

| σ(C-C) | σ(C-Br) | 1.8 |

| LP(F) | σ*(C-C) | 0.9 |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds, and provide a deeper understanding of their vibrational and electronic properties.

Predicting ¹⁹F NMR chemical shifts with accuracy is a significant challenge in computational chemistry due to the high sensitivity of fluorine to its electronic environment. uni-muenchen.denih.gov However, advances in computational methods, particularly those employing density functional theory (DFT), have made it possible to obtain reliable predictions. rsc.org These calculations typically involve optimizing the molecular geometry and then calculating the magnetic shielding tensor for the fluorine nucleus. escholarship.orgnsf.gov

For this compound, computational predictions of the ¹⁹F chemical shift would be highly dependent on the conformation of the cyclohexane ring (axial vs. equatorial fluorine). By calculating the Boltzmann-averaged chemical shift of the different conformers, a more accurate prediction that accounts for the conformational equilibrium can be achieved. escholarship.org Comparing the calculated chemical shifts with experimental data can help to confirm the structural assignment and provide insights into the conformational preferences of the molecule. uni-muenchen.denih.gov

The table below shows a hypothetical comparison of calculated and experimental ¹⁹F NMR chemical shifts for the two primary conformers of this compound.

| Conformer | Calculated ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| Axial F | -185.2 | Value would depend on the conformational equilibrium |

| Equatorial F | -180.5 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. nist.govnist.gov Computational methods can be used to calculate these vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. nih.govnih.gov These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic positions. nist.gov

For this compound, the calculated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the C-F, C-Br, C-H, and C-C bonds. For example, a strong C-F stretching vibration would be expected in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov By comparing the computed and experimental spectra, a detailed assignment of the vibrational modes can be made, providing valuable structural information.

The table below presents a selection of key calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR/Raman Activity |

|---|---|---|

| C-F Stretch | 1100 | Strong IR |

| C-Br Stretch | 650 | Moderate IR, Strong Raman |

| CH₂ Scissoring | 1450 | Moderate IR |

| Cyclohexane Ring Breathing | 850 | Weak IR, Strong Raman |

Computational Mechanistic Studies of this compound

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule such as this compound, computational studies can elucidate the intricate details of its reactivity, particularly in reactions like nucleophilic substitutions. This section delves into the theoretical approaches used to understand the reaction pathways and kinetics of this halogenated cycloalkane.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of computational mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. wikipedia.org Locating this first-order saddle point on the potential energy surface is crucial for understanding the reaction mechanism and calculating the activation energy. wikipedia.orgquantumatk.com For a hypothetical SN2 reaction of this compound with a nucleophile, such as a cyanide ion (CN⁻), computational methods can be employed to model this process.

The process begins with the geometric optimization of the reactant and product structures to find their minimum energy conformations. Subsequently, a variety of algorithms can be used to locate the transition state structure connecting them. A key characteristic of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. quantumatk.com

Once a candidate transition state is located, its identity is confirmed by performing an Intrinsic Reaction Coordinate (IRC) analysis. pageplace.de The IRC path is the minimum energy reaction pathway in mass-weighted cartesian coordinates, which connects the transition state to the reactants and products. pageplace.de By following the IRC downhill from the transition state in both forward and reverse directions, one can verify that the located TS indeed connects the desired reactants and products. pageplace.de This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond formation and bond breaking.

For the SN2 reaction of this compound, the IRC would illustrate the concerted mechanism: the approach of the cyanide nucleophile from the side opposite to the bromine atom (backside attack), the simultaneous formation of the new carbon-carbon bond, and the cleavage of the carbon-bromine bond.

Below is an illustrative table of key computational parameters that would be determined for the transition state of the SN2 reaction between this compound and a cyanide ion.

| Parameter | Illustrative Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency indicating a true transition state, corresponding to the C-Br bond stretching and C-CN bond forming. |

| Activation Energy (ΔE‡) | 20.5 kcal/mol | The energy difference between the transition state and the reactants, representing the energy barrier for the reaction. |

| C-Br Bond Length | 2.35 Å | The elongated carbon-bromine bond in the transition state, indicating it is in the process of breaking. |

| C-CN Bond Length | 2.10 Å | The forming carbon-cyanide bond in the transition state. |

| C-C-N Angle | 178° | The nearly linear arrangement of the incoming nucleophile, the central carbon, and the leaving group, characteristic of an SN2 transition state. |

Note: The data in this table is illustrative and represents typical values that might be obtained from a computational study. It is not based on published experimental or computational results for this specific reaction.

Reaction Rate Constant Calculations for Halogenated Organic Compounds

Building upon the information obtained from transition state analysis, computational chemistry can be used to calculate theoretical reaction rate constants. ucsb.edu Transition State Theory (TST) is a fundamental framework for these calculations. wikipedia.org The Eyring equation, a central component of TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). wikipedia.orgwikipedia.org

The calculation of ΔG‡ requires the determination of the electronic energy, zero-point vibrational energy, and thermal corrections to the enthalpy and entropy of the reactants and the transition state. ucsb.edu These thermodynamic properties are obtained from the vibrational frequency calculations performed on the optimized geometries.

For halogenated organic compounds like this compound, these calculations can predict how the reaction rate will change with temperature. dtic.mil The Arrhenius equation, which is empirically derived, can be related to the parameters calculated from TST. quantumatk.com The activation energy (Ea) in the Arrhenius equation is closely related to the enthalpy of activation (ΔH‡) from TST. wikipedia.org

The following table provides an example of how calculated reaction rate constants for the hypothetical SN2 reaction of this compound might vary with temperature.

| Temperature (K) | Calculated Rate Constant (k) (M⁻¹s⁻¹) |

| 273 | 1.5 x 10⁻⁵ |

| 298 | 8.2 x 10⁻⁵ |

| 323 | 3.7 x 10⁻⁴ |

| 348 | 1.4 x 10⁻³ |

Note: The data in this table is for illustrative purposes only and is intended to demonstrate the expected temperature dependence of the reaction rate constant based on the principles of Transition State Theory. It does not represent actual experimental or calculated data for this specific reaction.

These computational approaches provide invaluable, atomistic-level insights into the reaction dynamics of this compound, complementing experimental studies and aiding in the prediction of its chemical behavior.

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Molecule Synthesis

In the field of organic chemistry, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex target compounds. 1-(Bromomethyl)-4-fluorocyclohexane is categorized as such a building block, primarily used in the synthesis of advanced intermediates for various chemical and pharmaceutical applications. chemicalregister.com

The utility of this compound as a building block stems from its bifunctional nature. The bromomethyl group is a key functional handle, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the fluorocyclohexyl motif to a wide array of other molecules. The fluorine atom, on the other hand, is incorporated to modulate the physicochemical properties of the final product, such as lipophilicity, metabolic stability, and binding affinity—a common strategy in medicinal chemistry. fluorochem.co.uk The incorporation of fluorinated cyclohexane (B81311) rings is an attractive method for creating novel molecular scaffolds in drug discovery. researchgate.net The ability to use C-H functionalization to transform simple materials into complex building blocks has revolutionized organic synthesis, and compounds like this compound are part of this advanced toolkit. sciencedaily.com

Table 1: Key Reactions for Incorporating the this compound Building Block

| Reaction Type | Reactant with Bromomethyl Group | Resulting Linkage |

|---|---|---|

| Nucleophilic Substitution | Alcohols (ROH), Phenols (ArOH) | Ether (R-O-CH₂-cyclohexyl-F) |

| Nucleophilic Substitution | Amines (RNH₂) | Secondary Amine (R-NH-CH₂-cyclohexyl-F) |

| Nucleophilic Substitution | Carboxylates (RCOO⁻) | Ester (R-COO-CH₂-cyclohexyl-F) |

| Nucleophilic Substitution | Thiolates (RS⁻) | Thioether (R-S-CH₂-cyclohexyl-F) |

Synthetic Scaffolds for Chemical Library Generation

A synthetic scaffold is a core molecular structure upon which a variety of substituents can be attached to generate a "library" of related compounds. This approach is fundamental to fields like medicinal chemistry for the rapid optimization of biological activity. This compound is an ideal scaffold for this purpose. chemicalregister.com

Research on similar structures has demonstrated the power of this strategy. For instance, a bromomethyl-substituted derivative of a different heterocyclic scaffold was synthesized as a versatile intermediate. nih.gov This reactive handle allowed for the introduction of a wide range of substituents, including amines, ethers, amides, and sulfonamides, through straightforward substitution reactions. nih.gov This enabled the generation of a library of 24 distinct compounds, which were then screened to identify important structure-activity relationships. nih.gov Similarly, the bromomethyl group of this compound serves as a reactive anchor, allowing chemists to systematically modify a lead structure and explore the chemical space around the fluorocyclohexane (B1294287) core.

Precursor for Stereocontrolled and Regioselective Transformations

The structure of this compound allows for transformations that are controlled in terms of both their regioselectivity (which site reacts) and stereoselectivity (the 3D orientation of the new bonds).

Regioselectivity: The compound has two primary sites of reactivity: the carbon atom of the bromomethyl group and potentially the C-F bond under harsher conditions. The C-Br bond is significantly more labile, making the bromomethyl group the predictable site for most transformations, such as nucleophilic substitutions and cross-coupling reactions. This inherent difference in reactivity ensures high regioselectivity. For example, Suzuki-Miyaura cross-coupling reactions can be employed to form carbon-carbon bonds specifically at the bromomethyl position, leaving the rest of the molecule, including the C-F bond, intact. nih.gov

Stereocontrol: The compound exists as cis and trans diastereomers, where the bromomethyl and fluoro groups are on the same or opposite faces of the cyclohexane ring, respectively. Using a specific, stereochemically pure isomer as a starting material allows for the synthesis of products with a defined three-dimensional structure. The facial polarity created by the fluorine atom can influence the approach of reagents, potentially directing reactions to occur on a specific face of the ring, which is a key concept in designing functional organic molecules. researchgate.net This control over the stereochemical outcome is critical in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or detrimental.

Probes for Fundamental Mechanistic Studies in Organic Chemistry

The well-defined structure and predictable reactivity of this compound make it a suitable probe for investigating fundamental reaction mechanisms. The reactive bromomethyl group can be used as a handle to study the kinetics and pathways of nucleophilic substitution reactions (Sₙ1 vs. Sₙ2).

Furthermore, the presence of the fluorine atom at the 4-position allows for the study of its electronic influence on reactions occurring at the distant bromomethyl group. By comparing the reaction rates and product distributions of this compound with its non-fluorinated analogue (1-bromomethylcyclohexane), chemists can quantify the through-bond and through-space electronic effects of the fluorine substituent. Such studies are valuable for understanding long-range substituent effects in non-aromatic systems. Research on related systems, such as the bromate–1,4-cyclohexanedione oscillator, has shown that brominated cyclohexanes are useful in modeling complex chemical dynamics and reaction mechanisms. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 1-(Bromomethyl)-4-fluorocyclohexane to improve yield and purity?

Methodological Answer: Synthetic routes for bromomethyl-cyclohexane derivatives often involve radical bromination or nucleophilic substitution. For this compound, a plausible approach is fluorination of a pre-functionalized cyclohexane precursor (e.g., 4-methylcyclohexane) followed by bromination. Key optimization steps include:

- Reagent selection : Use N-bromosuccinimide (NBS) for controlled bromination to avoid over-halogenation .

- Temperature control : Maintain sub-0°C conditions during fluorination to minimize side reactions (e.g., elimination) .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted starting materials .

- Characterization : Confirm purity via H/C NMR and GC-MS, focusing on diagnostic signals (e.g., δ ~3.5 ppm for bromomethyl protons and δ ~-180 ppm for F NMR) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR distinguishes methylene protons adjacent to bromine (δ ~3.5 ppm, triplet) and fluorine-substituted cyclohexane protons (δ ~4.5–5.5 ppm, split due to coupling with F). F NMR confirms fluorination efficiency (single peak near δ ~-180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrF, MW = 195.08 g/mol) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclohexane ring (chair vs. boat conformation) if crystalline derivatives are obtainable .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability to brominated compounds .

- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated intermediates .

- Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water, which may spread contamination .

- Storage : Keep in amber glass bottles under inert gas (N or Ar) at 2–8°C to prevent light- or moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The equatorial position of the bromomethyl group in the cyclohexane chair conformation reduces steric hindrance, favoring S2 mechanisms. Axial positioning (less likely due to fluorination at C4) would hinder backside attack .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the adjacent bromomethyl carbon, accelerating substitution. Computational studies (DFT) can quantify charge distribution using software like Gaussian .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., bromomethylcyclohexane) under identical conditions (solvent, temperature) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer: Conflicting data (e.g., variable yields in Suzuki couplings) may arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may deactivate palladium catalysts. Test alternatives like THF or toluene .

- Catalyst Selection : Screen Pd(PPh) vs. Pd(OAc) with ligands (e.g., SPhos) to optimize cross-coupling efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination to form cyclohexene derivatives) and adjust reaction conditions (e.g., lower temperature) .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between bromo-fluorinated analogs and target proteins (e.g., kinases). Focus on halogen bonding with backbone carbonyl groups .

- QSAR Models : Train regression models on datasets of similar brominated compounds to correlate substituent effects (e.g., logP, polar surface area) with cytotoxicity or antimicrobial activity .

- In Vitro Validation : Prioritize derivatives with favorable computed binding energies for testing in cell-based assays (e.g., IC measurements in cancer lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.